N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-22-13-6-3-2-5-11(13)17-15(21)12-7-8-14(19-18-12)20-10-4-9-16-20/h2-10H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWCMKDMAZOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the pyrazole ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Pyrazole compounds are known to inhibit various kinases involved in cancer progression. Studies have shown that derivatives can effectively inhibit Aurora-A kinase and CDK2, which are critical in cell cycle regulation and cancer cell proliferation .
- Cell Line Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of 26 µM for certain pyrazole derivatives against A549 cells .
Antimicrobial Properties
The unique functional groups present in this compound suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their efficacy against pathogens such as Mycobacterium tuberculosis, indicating that this compound might also possess similar properties .
Material Science Applications
The structural characteristics of this compound allow for exploration in material science:
- Self-Assembly : The presence of aromatic rings may enable the compound to self-assemble into functional materials with specific properties. Research in this area could lead to the development of novel materials for electronics or nanotechnology applications .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized to produce various analogs with enhanced biological activities. The ability to modify the methylthio group or the carboxamide position could yield compounds with improved pharmacological profiles .
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amines | Contains pyrazole and pyridazine rings | Anticancer activity against multiple cell lines |
| 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide | Imidazole substitution | Potential kinase inhibition |
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines | Methoxy substitution | Active against Mycobacterium tuberculosis |
Case Study 1: Anticancer Efficacy
A study conducted on pyrazole derivatives highlighted their effectiveness against breast cancer cell lines (MCF7). Compounds similar to this compound showed promising results with IC50 values ranging from 15 µM to 42 µM across different studies .
Case Study 2: Kinase Inhibition
Research has demonstrated that certain pyrazole compounds can inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, showcasing their potential as targeted therapies in oncology . This highlights the relevance of this compound in drug development.
Mechanism of Action
The mechanism by which N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Core
- N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): This compound replaces the carboxamide group with an amine and substitutes the phenyl ring with a methyl (-CH₃) instead of methylthio (-SMe). Crystallographic analysis reveals a planar pyridazine-pyrazole system, facilitating π-π stacking.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ():
Similar to the above but lacks substituents on the phenyl ring. The simpler structure may result in lower metabolic stability due to increased susceptibility to oxidative degradation.- 6-(Cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D₃)pyridazine-3-carboxamide (): This derivative introduces cyclopropaneamido and triazole groups, enhancing steric bulk and hydrogen-bonding capacity. The deuterated methyl group may improve pharmacokinetic properties, such as prolonged half-life, compared to the non-deuterated methylthio group in the target compound .
Functional Group Modifications
- Methylthio (-SMe) vs. Sulfur’s polarizability may also enhance van der Waals interactions in hydrophobic binding pockets .
- Carboxamide vs. Amine: The carboxamide group in the target compound provides hydrogen-bond donor/acceptor sites, critical for binding kinases (e.g., glycogen synthase kinase 3, as seen in related pyrazolylpyridazines) . Amine derivatives lack this feature, often resulting in weaker inhibitory activity.
Crystallography
The target compound’s structure is expected to adopt a planar conformation based on crystallographic data from analogs (e.g., ). The methylthio group’s ortho position on the phenyl ring may induce steric hindrance, slightly distorting the carboxamide’s orientation compared to para-substituted derivatives .
Biological Activity
N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine core
- A pyrazole ring
- A methylthio substituent on the phenyl group
This unique combination of moieties contributes to its diverse biological activities.
Anti-Cancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Pyrazole derivatives have shown promise against various cancer cell lines:
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative | MCF7 (Breast Cancer) | 3.79 |
| Pyrazole Derivative | SF-268 (Brain Cancer) | 12.50 |
| Pyrazole Derivative | NCI-H460 (Lung Cancer) | 42.30 |
These values indicate significant cytotoxicity, suggesting that similar compounds could exhibit potent anticancer effects .
The mechanism underlying the anticancer activity often involves the inhibition of specific kinases and pathways associated with cell proliferation and survival. For example, compounds targeting Aurora-A kinase have shown IC50 values as low as 0.067 µM, indicating their potential as effective anticancer agents .
Anti-Inflammatory Activity
In addition to anticancer properties, pyrazole-based compounds have demonstrated anti-inflammatory effects. For instance:
| Compound Type | Activity | IC50 (µM) |
|---|---|---|
| Pyrazolo[1,5-a]quinazoline Derivative | NF-κB/AP-1 Inhibition | <50 |
This suggests that this compound may also modulate inflammatory responses effectively .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in vivo. Compounds similar to this compound showed significant tumor regression in mouse models, supporting their potential therapeutic application .
- Inflammation Models : In models of acute inflammation, pyrazole derivatives exhibited dose-dependent reductions in inflammatory markers, further validating their role in managing inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves coupling pyridazine-3-carboxylic acid derivatives with substituted anilines. A general approach includes:
- Step 1: Activation of the pyridazine-carboxylic acid using coupling agents like EDCI/HOBt or DCC.
- Step 2: Reaction with 2-(methylthio)aniline under inert conditions (N₂ atmosphere) in anhydrous DMF or THF.
- Step 3: Introduction of the pyrazole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Key Parameters:
- Temperature: Maintain 0–5°C during activation to minimize side reactions.
- Catalyst: Use Pd(PPh₃)₄ (2–5 mol%) for efficient cross-coupling.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Table 1: Representative Reaction Conditions and Yields
| Method | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt coupling | DMF, RT | 24 h | 65–70 |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, DME/H₂O | 80°C | 75–80 |
Q. How is the crystal structure of this compound determined, and which software tools are essential for data refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure Solution: SHELXS/SHELXD for phase problem resolution .
- Refinement: SHELXL for least-squares refinement of atomic coordinates and thermal parameters.
Critical Software:
- SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL) .
- WinGX/ORTEP-3: For graphical representation and validation of thermal ellipsoids .
Table 2: Example Crystallographic Parameters (from analogous compounds)
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, Cc |
| a (Å) | 16.548 |
| b (Å) | 19.639 |
| c (Å) | 8.015 |
| β (°) | 99.619 |
| V (ų) | 2568.1 |
Q. What preliminary biological assays are suggested to assess its pharmacological potential?
Methodological Answer: Initial screens should focus on:
- Kinase Inhibition: Test against glycogen synthase kinase-3β (GSK-3β) using in vitro ADP-Glo™ assays (IC₅₀ determination) .
- Cellular Models: Evaluate antihypertensive effects in angiotensin II-induced hypertensive rat aortic smooth muscle cells.
- Docking Studies: Use AutoDock Vina to predict binding modes to GSK-3β (PDB: 1Q3W) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
Methodological Answer: Common issues and solutions:
Q. What strategies optimize the compound’s binding affinity based on docking studies against targets like GSK-3?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridazine ring to enhance hydrophobic interactions .
- Conformational Analysis: Use molecular dynamics (AMBER/CHARMM) to simulate ligand flexibility in the binding pocket.
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes (e.g., methylthio vs. methoxy groups) .
Q. How do different solvent systems affect the compound’s polymorphic forms, and what analytical methods characterize them?
Methodological Answer:
- Polymorph Screening: Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile, DMSO) under controlled cooling rates.
- Characterization Tools:
Table 3: Example Solvent-Polymorph Relationships
| Solvent | Polymorph Form | Melting Point (°C) |
|---|---|---|
| Ethanol | Form I | 198–200 |
| Acetonitrile | Form II | 205–207 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
